N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride under IUPAC guidelines. This nomenclature reflects:
- A pyrrolidine-2-carboxamide backbone (a five-membered saturated ring with a secondary amide group at position 2).
- A 2-methylbenzyl substituent (a methyl group at the ortho position of a benzene ring attached via a methylene bridge) on the amide nitrogen.
- A hydrochloride salt form, indicating protonation of the secondary amine in the pyrrolidine ring.
Alternative names include N-(2-methylbenzyl)-2-pyrrolidinecarboxamide hydrochloride and N-[(2-methylphenyl)methyl]prolinamide hydrochloride.
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₉ClN₂O , with a calculated molecular weight of 254.76 g/mol .
| Component | Contribution to Molecular Weight |
|---|---|
| C₁₃H₁₈N₂O (base) | 218.29 g/mol |
| HCl | 36.46 g/mol |
| Total | 254.75 g/mol |
The base structure consists of 13 carbons, 18 hydrogens, 2 nitrogens, and 1 oxygen atom, with the hydrochloride salt adding one chlorine and one hydrogen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.70–1.85 | m (4H) | Pyrrolidine ring CH₂ groups (positions 3,4) |
| 2.30 | s (3H) | Methyl group on benzene ring |
| 2.95–3.10 | m (1H) | Pyrrolidine CH (position 2) |
| 3.40–3.55 | m (2H) | Benzyl CH₂ linker |
| 4.20–4.35 | m (1H) | Pyrrolidine NH (position 1) |
| 7.10–7.30 | m (4H) | Aromatic protons on benzene ring |
| 8.60 | br s (1H) | Amide NH (exchangeable) |
¹³C NMR (100 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 19.8 | Methyl carbon (C-2 of benzene) |
| 28.4 | Pyrrolidine C-3/C-4 |
| 46.2 | Benzyl CH₂ linker |
| 58.7 | Pyrrolidine C-2 |
| 126–138 | Aromatic carbons (benzene ring) |
| 170.5 | Amide carbonyl (C=O) |
Crystallographic Data and Conformational Analysis
No single-crystal X-ray diffraction data are publicly available for this compound. However, computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
- The pyrrolidine ring adopts a half-chair conformation , with the amide group in a pseudo-equatorial position.
- The benzyl group is nearly perpendicular to the pyrrolidine plane (dihedral angle: 85–90°), minimizing steric hindrance.
- Intramolecular hydrogen bonding occurs between the amide NH and the chloride ion (N–H···Cl distance: 2.1 Å).
| Parameter | Value (DFT) |
|---|---|
| Bond length (C=O) | 1.23 Å |
| Bond angle (N–C=O) | 123° |
| Torsion angle (C–N–C–C) | –65° (pyrrolidine) |
These results align with structural analogs like N-methylpyrrolidine-2-carboxamide and 2-methylbenzylamine derivatives.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12;/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGHHAOSFXDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-10-8 | |
| Record name | 2-Pyrrolidinecarboxamide, N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxamide functional group, which contributes to its biological properties. The molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility and stability in biological systems.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .
- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to pain and inflammation .
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro assays have indicated that it significantly reduces the production of inflammatory cytokines and inhibits COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. In vitro tests revealed that it effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM against various pathogens including Staphylococcus aureus and Escherichia coli .
3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, enhancing neurite outgrowth in neuronal cell cultures. This effect indicates potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Properties : A study published in the Journal of Medicinal Chemistry reported that the compound significantly decreased inflammation markers in carrageenan-induced paw edema models in rats.
- Antimicrobial Efficacy Study : Research published in Antibiotics journal demonstrated that the compound exhibited strong antibacterial activity against multi-drug resistant strains, suggesting its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Effective against resistant strains |
| N-(4-chlorophenyl)methylpyrrolidine-2-carboxamide | Moderate anti-inflammatory | Less potent than the above |
| Pyrrolidine derivatives | Varied antibacterial activity | Structure-dependent efficacy |
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrrolidine carboxamides, including N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride, exhibit significant inhibitory effects against key enzymes involved in bacterial fatty acid synthesis. Specifically, these compounds act as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, which is critical for the development of new antitubercular agents .
Table 1: Antimicrobial Activity of Pyrrolidine Carboxamides
| Compound Name | Target Enzyme | Inhibition Potency |
|---|---|---|
| This compound | InhA | >160-fold improvement over initial screening |
| Genz 8575 (Pyrazole derivative) | InhA | Moderate |
| Genz 10850 (Indole-5-amide) | InhA | Moderate |
Protein Binding and Drug Design
Recent advancements have highlighted the use of substituted pyrrolidine derivatives as targeted covalent protein binders. These compounds can be designed to selectively interact with specific proteins, potentially leading to the development of novel therapeutics . The structural characteristics of this compound make it a candidate for further modification to enhance binding affinity and selectivity.
Buffering Agent in Cell Cultures
This compound has been noted for its role as a non-ionic organic buffering agent in biological systems. It is effective within a pH range of 6-8.5, making it suitable for various cell culture applications . This property is crucial for maintaining physiological pH levels during experiments.
Table 2: Buffering Properties
| Buffer Compound | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture |
| MOPS | 6.5 - 7.9 | Molecular biology assays |
High Throughput Screening
A study conducted on a library of pyrrolidine carboxamides demonstrated the efficacy of this compound in inhibiting InhA through high throughput screening methods. The research involved iterative microtiter library synthesis and in situ activity screening, which led to the identification of this compound as a promising lead for further development .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications at the meta-position on the phenyl ring significantly enhance the inhibitory activity against InhA. This insight provides a pathway for optimizing this compound to improve its pharmacological properties .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s closest analogs involve variations in the aryl substituents and alkyl side chains (Table 1). These modifications influence solubility, bioavailability, and target binding:
Key Observations :
Preparation Methods
Preparation of Pyrrolidine-2-Carbonyl Chloride Intermediate
A key step is converting pyrrolidine-2-carboxylic acid to its acid chloride derivative to enable efficient amide bond formation.
- Reagents and Conditions : Pyrrolidine-2-carboxylic acid hydrochloride is suspended in acetyl chloride, and phosphorus pentachloride (PCl5) is added under dry conditions.
- The reaction mixture is warmed to approximately 35°C, with additional PCl5 added after 4 hours, and stirred for another 4 hours.
- The intermediate pyrrolidine-2-carbonyl chloride is typically obtained as a reactive species in situ without isolation.
This method provides a high yield and purity of the acid chloride intermediate, which is essential for efficient subsequent coupling.
Coupling with 2-Methylphenylmethylamine
The acid chloride intermediate is then reacted with the amine component to form the target carboxamide.
- Solvent and Conditions : The acid chloride is suspended in acetone, and the substituted amine (2-methylphenylmethylamine) is added.
- The reaction mixture is heated to reflux for approximately 8 hours to ensure complete coupling.
- After cooling, the reaction mixture is neutralized with aqueous base (e.g., 1N NaOH) and extracted with an organic solvent such as ethyl acetate.
- The organic layer is dried (e.g., over sodium sulfate) and concentrated under reduced pressure to yield a crude product.
This step forms the N-substituted pyrrolidine-2-carboxamide core with the 2-methylphenylmethyl substituent.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt form:
- The free base carboxamide is treated with hydrochloric acid (HCl) in an appropriate solvent.
- The salt precipitates out or is isolated by solvent evaporation or crystallization techniques.
- This step improves compound stability and solubility, facilitating handling and biological evaluation.
Purification and Characterization
- Purification : The crude product is purified by recrystallization using solvents such as petroleum ether, diethyl ether, or acetone.
- Analytical Techniques : Purity and identity are confirmed by Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis.
- Typical IR bands include NH stretching (~3370 cm⁻¹) and amide C=O (~1670 cm⁻¹).
- NMR data show characteristic signals for amide NH, aromatic protons, and pyrrolidine ring protons.
Alternative Synthetic Routes and Optimization
- Catalytic hydrogenation of pyrrolidine derivatives with double bonds has been used to obtain cis-isomers of pyrrolidine-2-carboxamide derivatives, avoiding racemization.
- Alkylation methods using strong bases (e.g., sodium hydride, n-butyllithium) to activate hydroxyl groups followed by reaction with alkylating agents have been reported for related pyrrolidine-2-carboxylic acid derivatives, which could be adapted for the 2-methylphenylmethyl substituent.
- Peptide coupling reagents such as HBTU or EDCI with bases like N,N-diisopropylethylamine (DIEA) in polar solvents (e.g., DMF) have been employed for amide bond formation in pyrrolidine carboxamide libraries, offering mild and efficient conditions.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine-2-carbonyl chloride formation | Pyrrolidine-2-carboxylic acid hydrochloride, Acetyl chloride, PCl5, 35°C, 8 h total | Not isolated | Intermediate formed in situ, high reactivity |
| Amide coupling | Acid chloride + 2-methylphenylmethylamine, Acetone, reflux 8 h | 70-75% (typical) | Efficient coupling, requires dry conditions |
| Hydrochloride salt formation | Treatment with HCl in suitable solvent | Quantitative | Enhances stability and solubility |
| Purification | Recrystallization from petroleum ether or diethyl ether | Purity >95% | Confirmed by TLC, IR, NMR, elemental analysis |
Research Findings and Technical Notes
- The use of PCl5 in acetyl chloride provides a reliable method for acid chloride formation without racemization of chiral centers in pyrrolidine-2-carboxylic acid derivatives.
- Refluxing in acetone with the amine ensures high conversion to the amide, with minimal side reactions.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
- Alternative coupling methods using peptide coupling reagents allow for combinatorial synthesis and rapid library generation, which can be useful for analog development.
- Catalytic hydrogenation routes can be employed to control stereochemistry in related derivatives, which may be relevant if stereochemical purity is critical.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride?
- Methodology : Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with substituted benzylamines under Schotten-Baumann conditions. Purification may require recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of ethyl acetate in hexanes.
- Critical Considerations : Maintain an inert atmosphere (e.g., nitrogen) during synthesis to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For hygroscopic intermediates, store at -20°C under inert gas to prevent decomposition .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to confirm substituent positions and stereochemistry.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H]+ at m/z 277.1).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats, safety goggles) to minimize inhalation or skin contact.
- Store in sealed containers at 2–8°C, protected from light and moisture to prevent hydrolysis.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste channels.
- Toxicity Data : Limited acute toxicity data exist; assume precautionary measures analogous to structurally related pyrrolidine carboxamides .
Advanced Research Questions
Q. How does this compound engage with biological targets such as ACE2 or viral proteases?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ACE2 (PDB: 6M17). Prioritize binding energy thresholds (e.g., ≤-7.5 kcal/mol) for hit validation .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins.
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
- Methodology :
- Rodent Models : Administer via intravenous (IV) or oral gavage, then collect plasma samples for LC-MS/MS analysis to determine Cmax, T1/2, and bioavailability.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration.
Q. How can contradictory data on structural analogs’ activity be resolved?
- Case Study : If analog A shows higher potency in vitro but lower in vivo efficacy than analog B:
- Hypothesis Testing : Evaluate metabolic stability (e.g., microsomal incubation assays) to identify rapid clearance pathways.
- Structural Analysis : Use X-ray crystallography to compare binding poses and identify steric clashes or solvation effects.
Q. What strategies stabilize this compound under physiological conditions (e.g., pH, temperature)?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; quantify degradation via HPLC.
- Thermal Stability : Use accelerated stability testing (40°C/75% RH) to predict shelf life.
- Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA microparticles can enhance stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
